

Unveiling Vildagliptin Impurity A: A Comprehensive Guide to its Structure Elucidation

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Compound of Interest		
Compound Name:	Vildagliptin Impurity A	
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This technical guide provides an in-depth exploration of the structure elucidation of **Vildagliptin Impurity A**, a critical aspect of ensuring the quality, safety, and efficacy of the widely used anti-diabetic drug, vildagliptin. This document details the identity of Impurity A, its formation pathways, and the analytical methodologies employed for its characterization.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Like any pharmaceutical compound, the synthesis and storage of vildagliptin can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure patient safety. **Vildagliptin Impurity A** is a known related substance that requires careful monitoring.

Identification and Structure of Impurity A

Vildagliptin Impurity A has been identified as the amide derivative of vildagliptin. Its chemical name is (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide.

The structure of **Vildagliptin Impurity A** is characterized by the hydrolysis of the nitrile group (-C=N) in the vildagliptin molecule to a primary amide group ($-CONH_2$).



Table 1: Physicochemical Properties of Vildagliptin Impurity A

Property	Value
Chemical Name	(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide
Molecular Formula	C17H27N3O3
Molecular Weight	321.41 g/mol
CAS Number	565453-39-6[1]

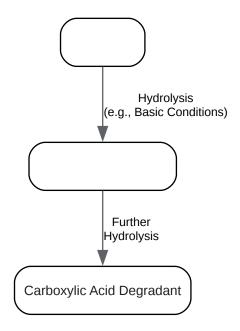
Formation of Vildagliptin Impurity A

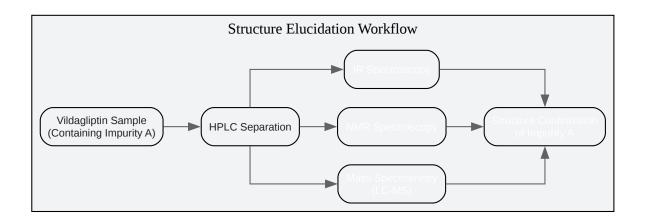
The primary pathway for the formation of **Vildagliptin Impurity A** is through the hydrolysis of the nitrile group of the parent vildagliptin molecule. This degradation can occur under various stress conditions.

Degradation Pathway

Forced degradation studies have been instrumental in understanding the formation of Impurity A. Vildagliptin has been shown to degrade under acidic, basic, and oxidative stress conditions. [2][3] Specifically, under basic hydrolysis conditions, the nitrile moiety of vildagliptin is susceptible to conversion to a carboxamide, yielding Impurity A.[4]







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